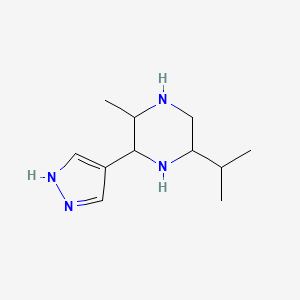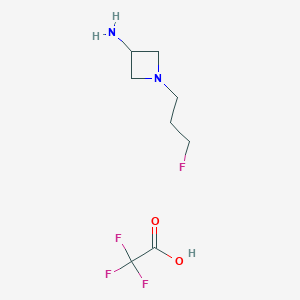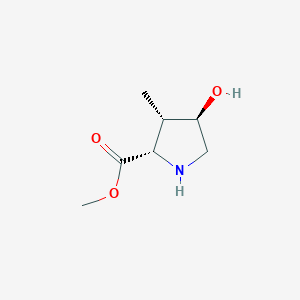
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which includes three contiguous stereocenters. It is often used as a building block in the synthesis of more complex molecules due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the asymmetric reduction of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as Takemoto’s thiourea catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors and optimized catalytic systems to ensure high yield and enantioselectivity. The use of micro- and mesoporous aluminosilicates as catalysts has been reported to be effective in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is involved in the development of drugs with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral pyrrolidine derivatives and esters with hydroxyl and methyl groups. Examples include:
- (2S,3R,4S)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
- (2R,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three contiguous stereocenters make it a valuable intermediate in the synthesis of complex molecules with high enantioselectivity .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl (2S,3S,4R)-4-hydroxy-3-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-4-5(9)3-8-6(4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
InChI Key |
KEHBEQIHIQDWIT-SRQIZXRXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CN[C@@H]1C(=O)OC)O |
Canonical SMILES |
CC1C(CNC1C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



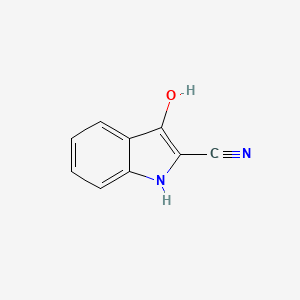
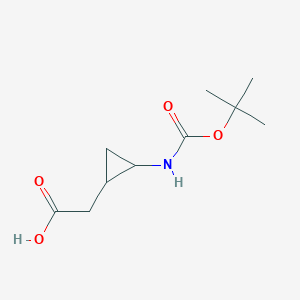
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
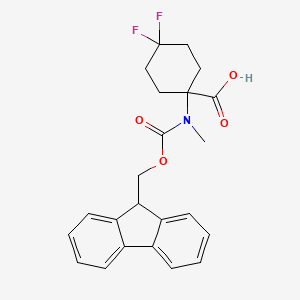

![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-6-carboxylic acid](/img/structure/B12976894.png)
![3-(5-(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-6-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12976901.png)

![6-Chloro-2-(trifluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12976907.png)

